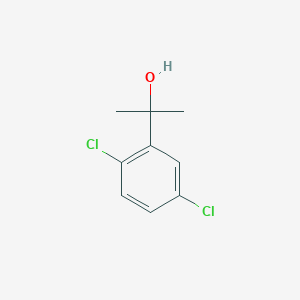

2-(2,5-Dichlorophenyl)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

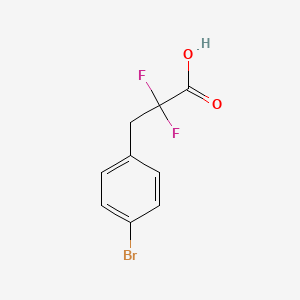

“2-(2,5-Dichlorophenyl)propan-2-ol” is a chemical compound with the molecular formula C9H10Cl2O and a molecular weight of 205.08 .

Synthesis Analysis

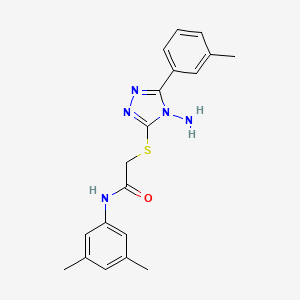

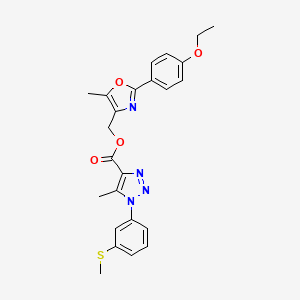

While specific synthesis methods for “2-(2,5-Dichlorophenyl)propan-2-ol” were not found, it’s worth noting that similar compounds have been synthesized. For instance, 1,2,4-triazole derivatives have been synthesized, which include 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .Molecular Structure Analysis

The molecular structure of “2-(2,5-Dichlorophenyl)propan-2-ol” consists of a propan-2-ol group attached to a 2,5-dichlorophenyl group .科学的研究の応用

Chemical Synthesis and Structural Analysis

2-(2,5-Dichlorophenyl)propan-2-ol and its derivatives are frequently explored in the synthesis and structural analysis of complex organic compounds. For instance, chalcone derivatives have been synthesized through Claisen-Schmidt condensation reactions, involving 4-(propan-2-yl)benzaldehyde with substituted acetophenones, leading to compounds characterized by their crystal structures and intermolecular interactions, as demonstrated by Salian et al. (2018) in their study on chalcone derivatives' synthesis, crystal structures, and Hirshfeld surface studies (Salian et al., 2018). These findings contribute to the broader understanding of molecular interactions and the potential for material design.

Photoreactivity and Polymerization

The compound and its related structures have applications in understanding photoreactivity and polymerization processes. Rosspeintner et al. (2009) investigated the photolysis of 1,5-diphenylpenta-1,4-diyn-3-one (DPD) in the presence of propan-2-ol, revealing insights into radical polymerizations and the efficiency of DPD derivatives as initiators for two-photon-induced radical polymerizations (Rosspeintner et al., 2009). This research opens avenues for developing new photopolymerization strategies with potential applications in materials science.

Enzymatic Transformation for Biodiesel Production

In the context of renewable energy, propan-2-ol has been utilized as an acyl acceptor in the lipase-mediated transformation of vegetable oils into biodiesel. Modi et al. (2006) demonstrated the effective conversion of crude jatropha, karanj, and sunflower oils into biodiesel under optimized conditions, showcasing the potential of propan-2-ol in the enzymatic production of biodiesel (Modi et al., 2006). This research highlights the role of chemical compounds in sustainable energy solutions.

Antifungal Activity

Compounds derived from 2-(2,5-Dichlorophenyl)propan-2-ol have been investigated for their biological activities, including antifungal properties. Bondaryk et al. (2015) explored the effectiveness of tetrazole derivatives against Candida albicans, identifying specific compounds as potential antifungal agents (Bondaryk et al., 2015). Such studies contribute to the search for new therapeutic agents in combating fungal infections.

Safety and Hazards

特性

IUPAC Name |

2-(2,5-dichlorophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRDFDSZPICJIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dichlorophenyl)propan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2570714.png)

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2570721.png)

![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride](/img/structure/B2570725.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-phenylpropanamide](/img/structure/B2570726.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2570729.png)

![2-{Methyl[(1,3-oxazol-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2570730.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2570731.png)

![N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2570737.png)